Butyl octadeca-9,12-dienoate
Description
Structure
2D Structure
Properties
CAS No. |
2634-45-9 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
butyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C22H40O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h9-10,12-13H,3-8,11,14-21H2,1-2H3/b10-9-,13-12- |
InChI Key |
SVGGKWILBMPIJV-UTJQPWESSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCC |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCC |
Origin of Product |
United States |
Biosynthesis of Linoleic Acid:
Fungi and some bacteria synthesize linoleic acid as part of their fatty acid metabolism. The pathway generally begins with acetyl-CoA and involves a series of condensation reactions catalyzed by fatty acid synthase (FAS) to produce saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0). wikipedia.org Subsequent desaturation steps, catalyzed by specific desaturase enzymes, introduce double bonds into the fatty acid chain. For linoleic acid (C18:2), oleic acid (C18:1) is first formed from stearic acid by a Δ9-desaturase. A second desaturation at the Δ12 position by a Δ12-desaturase then converts oleic acid to linoleic acid.
Biosynthesis of Butanol:
Endogenous production of butanol has been identified in certain fungi and bacteria. illinois.eduresearchgate.net In some yeast species, such as Saccharomyces cerevisiae, butanol can be produced as a fusel alcohol through the catabolism of amino acids, particularly threonine. illinois.edu This pathway involves the conversion of threonine to α-ketobutyrate, which is then decarboxylated and reduced to propanol (B110389) and butanol. Additionally, some bacteria, notably from the genus Clostridium, are well-known for their ability to produce butanol through the acetone-butanol-ethanol (ABE) fermentation pathway. nih.gov
Esterification of Linoleic Acid and Butanol:
Chromatographic Techniques for Separation and Quantification of this compound
Chromatography is fundamental in isolating this compound from complex mixtures. The choice of technique is dictated by the sample matrix, the required sensitivity, and the analytical objective, whether for quantification or preparative separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the identification and quantification of volatile and semi-volatile compounds like this compound. jddtonline.infoacademicjournals.org This method combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. jddtonline.info In various studies, this compound has been successfully identified in natural extracts, such as from the whole plant hexane (B92381) fraction of Achillea wilhelmsii and the methanolic extract of the freshwater mussel Parreysia sp.. jddtonline.inforesearchgate.net
The typical GC-MS analysis involves injecting a sample into the GC system, where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds subsequently enter the mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum that serves as a molecular fingerprint. jddtonline.info The identification of this compound is achieved by comparing its mass spectrum and retention time with those of known standards or by matching the spectrum with established libraries like the National Institute of Standards and Technology (NIST) database. jddtonline.info
Detailed instrument parameters from various studies illustrate the conditions suitable for its analysis.
| Parameter | Example 1: Analysis in Daedalea elegans Extract academicjournals.org | Example 2: Analysis in Parreysia sp. Extract jddtonline.info | Example 3: General Screening Method athenaeumpub.com |
|---|---|---|---|
| GC-MS System | GCMS-QP2010SE (SHIMADZU) | GC-MS-QP 2010 (SHIMADZU) | Not Specified |
| Column | DB-5 MS (30 m x 0.25 mm x 0.25 µm) | Db 30.0 (length not specified, 0.25 µm diameter, 0.25 µm thick) | TR-5MS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium (0.9 ml/min) | Helium | Helium (1 ml/min) |
| Injector Temperature | 250°C | Not Specified | 260°C (Splitless mode) |
| Oven Temperature Program | Start at 60°C (2 min hold), ramp at 15°C/min to 120°C, then ramp at 15°C/min to 300°C | Start at 70°C (5 min hold), ramp at 10°C/min to 200°C, then ramp at 5°C/min to 280°C (35 min isothermal end) | Start at 80°C (1.5 min hold), ramp at 30°C/min to 210°C, then ramp at 20°C/min to 320°C (11 min hold) |
| Ion Source Temperature | 200°C | Not Specified | Not Specified |
| Interface Temperature | 250°C | Not Specified | Not Specified |
| Retention Time | Not specified for this compound, but n-propyl 9,12-octadecadienoate was found at 12.78% | 20.890 min | Not specified for this compound |
High-Performance Liquid Chromatography (HPLC) for this compound Applications
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the separation of non-volatile or thermally sensitive compounds, which can be an alternative or complementary method to GC-MS. While specific HPLC methods for this compound are not extensively detailed in the provided literature, the methodology is well-established for similar lipid molecules, such as isomers of hydroxyoctadecadienoic acid (HODE), a derivative of octadecadienoic acid. cabidigitallibrary.org
An HPLC method for this compound would typically involve a normal-phase or reverse-phase column. For instance, a normal-phase method using a silica (B1680970) column with a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) and acetic acid has been effective for separating HODE isomers. cabidigitallibrary.org For detection, a Diode-Array Detector (DAD) can provide information on the analyte's UV-visible spectrum, while an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used for more universal or specific detection, respectively. nih.govresearchgate.net An LC-MS setup would be particularly powerful, providing both retention time data and mass spectral information for confident identification.
Optimized Sample Preparation and Derivatization Strategies for this compound
Effective sample preparation is critical for reliable chromatographic analysis. The primary goal is to extract this compound from its matrix and remove interfering substances. A common approach involves solvent extraction, such as soaking the sample material in methanol, followed by filtration and concentration using a rotary evaporator. jddtonline.info
While this compound, as an ester, is generally suitable for direct GC-MS analysis, derivatization is a common strategy in fatty acid analysis to improve chromatographic properties like volatility and thermal stability. In many biological samples, fatty acids exist in their free form or as complex lipids (e.g., triglycerides). These are typically converted to simpler esters, most commonly fatty acid methyl esters (FAMEs), through esterification or transesterification reactions before GC-MS analysis.
However, when analyzing the butyl ester directly, derivatization may not be necessary. If the analytical goal were to analyze the parent linoleic acid, a derivatization step to convert it to a butyl or methyl ester would be required. Derivatization can also be employed to enhance detectability. For instance, creating derivatives with halogenated groups can significantly improve sensitivity for detectors like an Electron Capture Detector (ECD) or in negative chemical ionization mass spectrometry (NCI-MS). semanticscholar.org
Spectroscopic Methods for Structural Elucidation of this compound
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular structure, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation of this compound Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR would provide a complete picture of the this compound structure.
¹H NMR: The proton NMR spectrum would show characteristic signals for the different types of protons in the molecule. Key expected signals include those for the terminal methyl group of the butyl chain, the methylene (B1212753) groups of the butyl chain (with distinct chemical shifts for the one adjacent to the oxygen), the olefinic protons of the two double bonds, the allylic protons, and the long aliphatic chain protons.
¹³C NMR: The carbon NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom. This includes the carbonyl carbon of the ester group (around 170-180 ppm), the carbons of the double bonds (around 120-135 ppm), the carbon of the ester's O-CH₂ group, and the various carbons of the aliphatic chains.
While a specific spectrum for this compound is not provided in the search results, data for the closely related compound Butyl 9,12,15-octadecatrienoate is available, indicating the applicability of the technique for this class of compounds. spectrabase.com
Mass Spectrometry Fragmentation Patterns and Interpretation for this compound
Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would display a molecular ion peak (M⁺) corresponding to its molecular weight (336.6 g/mol ). nih.gov
The fragmentation pattern for esters is well-characterized. libretexts.orgmiamioh.edu Key fragmentation pathways for this compound would include:
Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group.
McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, which would lead to the elimination of butene and the formation of a protonated carboxylic acid fragment.
Cleavage of the Butoxy Group: Loss of the -O(CH₂)₃CH₃ group.
Fragmentation of the Alkyl Chain: A series of fragment ions separated by 14 mass units (CH₂) resulting from the cleavage along the hydrocarbon chain.
The mass spectrum of Butyl 9,12-octadecadienoate identified in Achillea wilhelmsii provides a practical example of its fragmentation, which is used for its identification in complex mixtures. researchgate.net The interpretation of these fragments allows for the confirmation of the butyl ester functionality and the C18 di-unsaturated fatty acid chain.
Biological Activities and Interactions of Butyl Octadeca 9,12 Dienoate in Non Human Systems
Antimicrobial Efficacy of Butyl octadeca-9,12-dienoate and its Analogs
The antimicrobial spectrum of fatty acid esters, including analogs of this compound, has been evaluated against a range of microorganisms. These studies reveal varying degrees of efficacy against both bacteria and fungi.
While data specifically on this compound is limited, studies on its parent molecule, 9,12-octadecadienoic acid (linoleic acid), and its other ester derivatives provide significant insights. Linoleic acid has demonstrated a broad spectrum of antimicrobial activity. nih.gov For instance, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria including Escherichia coli and Salmonella typhi. nih.gov
A study involving synthesized aliphatic and aromatic esters of 9,12-octadecadienoic acid screened their activity against several bacterial strains. frontiersin.org Among the tested analogs, 3-Nitrophenyl octadeca-9,12-dienoate and 4-Nitrophenyl octadeca-9,12-dienoate were identified as the most active compounds against the bacterial strains evaluated. frontiersin.orgresearchgate.net The bacteria tested included Gram-positive species (Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis) and Gram-negative species (Escherichia coli, Pseudomonas aeruginosa). frontiersin.org Fatty acids and their esters are known to possess antibacterial properties, with some showing significant inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Table 1: Antibacterial Screening of this compound Analogs
| Compound/Analog | Target Organism (Gram-Positive) | Target Organism (Gram-Negative) | Activity Level |
|---|---|---|---|
| 3-Nitrophenyl octadeca-9,12-dienoate | S. aureus, S. epidermidis, B. subtilis | E. coli, P. aeruginosa | Most Active frontiersin.orgresearchgate.net |
| 4-Nitrophenyl octadeca-9,12-dienoate | S. aureus, S. epidermidis, B. subtilis | E. coli, P. aeruginosa | Most Active frontiersin.orgresearchgate.net |
The antifungal potential of this compound and its analogs has also been a focus of research. The parent compound, 9,12-octadecadienoic acid, has shown notable activity against pathogenic fungi like Candida albicans and Aspergillus niger. nih.gov
In the same study that evaluated various esters of 9,12-octadecadienoic acid, Benzyl octadeca-9,12-dienoate emerged as the most potent antifungal agent among the synthesized derivatives. frontiersin.orgresearchgate.net The screening was conducted against Candida albicans and Aspergillus niger. frontiersin.org Fatty acid esters found in endophytic fungi, such as 9,12-octadecadienoic acid (Z,Z)-, methyl ester, have also been associated with antimicrobial properties.
Table 2: Antifungal Screening of this compound Analogs
| Compound/Analog | Target Fungi | Activity Level |
|---|---|---|
| Benzyl octadeca-9,12-dienoate | Candida albicans, Aspergillus niger | Most Active frontiersin.orgresearchgate.net |
The precise antimicrobial mechanisms of this compound are not fully elucidated, but research on related fatty acids and their derivatives points to several potential modes of action. One proposed mechanism involves the disruption of the microbial cell membrane, which interferes with cell permeability and leads to cell death. researchgate.net Other possible mechanisms include the inhibition of cell wall synthesis or protein synthesis. researchgate.net
Studies on antifungal agents from Streptomyces species, which produce related compounds like 9-octadecenamide, suggest that these molecules can damage the plasma membrane of fungal spores and hyphae. This was observed through scanning electron microscopy, which showed a change from a smooth to a wrinkled surface texture on fungal spores after treatment. Furthermore, fluorescence staining indicated that these antifungal fractions made the spores more permeable, supporting the membrane damage hypothesis.
Antileishmanial Properties of this compound
While direct studies on the antileishmanial properties of this compound are not prominent in the available literature, research on its parent fatty acid, linoleic acid, provides valuable insights. Linoleic acid has been shown to play a protective role against Leishmania donovani, the parasite responsible for visceral leishmaniasis. frontiersin.orgresearchgate.net
Linoleic acid appears to exert its effect in two main ways. Firstly, it can inhibit the release of immunosuppressive microvesicles from the Leishmania donovani parasite. frontiersin.org Secondly, it helps to modulate the host's immune response by promoting a protective Th1-type pro-inflammatory response while suppressing the Th2-type anti-inflammatory response that the parasite exploits for its survival. researchgate.net In infected macrophages, linoleic acid supplementation has been shown to suppress the parasitic load. It also enhances the production of reactive oxygen species from immune cells, which is crucial for eliminating the parasite. researchgate.net
Anti-inflammatory Potential in Non-Human Models
The anti-inflammatory potential of compounds related to this compound has been documented. The parent molecule, 9,12-octadecadienoic acid, is recognized for having anti-inflammatory properties. researchgate.net Fatty acids such as (9Z, 12Z)-Octadeca-9,12-dienoic acid are commonly associated with anti-inflammatory effects.
In a study using a xylene-induced ear edema model in mice, a petrol ether extract containing linoleic acid and methyl octadeca-9,12-dienoate demonstrated obvious anti-inflammatory activity in a dose-dependent manner. This suggests that these compounds may act by inhibiting inflammatory mediators associated with the acute phase of inflammation. Furthermore, specific esters of hydroxy linoleic acids have been identified as anti-inflammatory lipids that can suppress the expression of pro-inflammatory genes and the secretion of cytokines in mammalian cells. researchgate.net
Ecological and Inter-organismal Roles of this compound
In the context of ecology, this compound has been identified as a natural product. It has been reported to be present in the fungus Paxillus involutus. Fatty acids and their esters are fundamental components of living organisms and can play diverse roles in inter-organismal interactions. For example, they can act as signaling molecules, antimicrobial defense agents, or energy sources. The presence of this compound in fungi suggests it may have a specific biological function within the organism or in its interactions with its environment, although this role is not yet fully understood.
Involvement in Plant Defense Mechanisms and Allelochemical Interactions
Current scientific literature does not provide specific evidence for the direct involvement of this compound in the plant defense mechanisms or allelochemical interactions of any particular plant species. While plants are known to produce a diverse array of secondary metabolites, including fatty acid derivatives, to defend against herbivores and pathogens and to inhibit the growth of competing plants, the specific role of this compound in these processes has not been documented.
Allelopathy, the chemical inhibition of one plant by another, is mediated by the release of allelochemicals into the environment. These compounds can belong to various chemical classes, including phenolics, terpenoids, and alkaloids. Fatty acids and their esters can also exhibit allelopathic activity. However, research has not yet identified this compound as an active allelochemical.
Similarly, plant defense against herbivores and pathogens involves a complex arsenal (B13267) of chemical compounds that can act as toxins, deterrents, or signaling molecules. While the production of fatty acid-derived compounds as part of these defense strategies is a known phenomenon, the specific function of this compound in this context remains unelucidated. Further research is required to determine if this compound plays any role in the intricate chemical ecology of plant defense and allelopathy.
Potential as a Semiochemical in Insect Communication (e.g., attractants/repellents)
There is currently no direct scientific evidence to definitively classify this compound as a semiochemical for any specific insect species. Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. These can include pheromones (intraspecific communication) and allelochemicals such as kairomones (beneficial to the receiver) and allomones (beneficial to the emitter).
However, the chemical structure of this compound, as a butyl ester of linoleic acid, suggests a potential role in insect communication, as other esters of linoleic acid have been identified as active semiochemicals in various insects. For instance, methyl and ethyl esters of linoleic acid are known to be involved in the chemical communication of species such as the honeybee (Apis mellifera) and the solitary bee Osmia rufa. nih.govnih.gov In the Indian meal moth (Plodia interpunctella), ethyl linoleate (B1235992) has been shown to be an electrophysiologically active compound that can increase the attractiveness of substrates for oviposition. researchgate.net
The broader category of fatty acid esters is well-established as being significant in insect communication, often as components of pheromone blends that can signal everything from mating availability to trail marking and alarm signals. Lepidopteran pheromones, for example, frequently consist of unsaturated C10–C18 alcohols and their derivatives, a category that encompasses this compound.
While these findings point to the possibility that this compound could function as a semiochemical, it is crucial to note that the specific behavioral responses of any insect to this particular compound have not been documented in the reviewed scientific literature. The activity of semiochemicals is often highly specific, and a small change in chemical structure, such as the ester group, can lead to a significant difference in biological activity. Therefore, without direct experimental evidence, its role as an insect attractant or repellent remains speculative.
Biotransformation and Environmental Fate of Butyl Octadeca 9,12 Dienoate
Metabolic Transformations of Butyl octadeca-9,12-dienoate in Non-Human Biological Systems
The metabolic fate of this compound in non-human organisms is largely determined by the activity of lipolytic enzymes that hydrolyze the ester linkage. This initial step releases butanol and linoleic acid, which then enter into common metabolic pathways.
The primary pathway for the metabolic transformation of this compound is enzymatic hydrolysis, catalyzed by lipases and esterases. These enzymes are ubiquitous in microorganisms and play a crucial role in the breakdown of fats and oils. The hydrolysis of the ester bond in this compound yields butanol and linoleic acid.
Once liberated, linoleic acid, an 18-carbon unsaturated fatty acid with two double bonds, is typically metabolized through β-oxidation. wikipedia.org This process involves a series of four recurring enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, generating acetyl-CoA in each cycle. wikipedia.org The acetyl-CoA then enters the citric acid cycle for energy production. wikipedia.org The presence of double bonds in linoleic acid requires additional enzymatic steps, specifically by isomerases and reductases, to reconfigure the bonds for β-oxidation to proceed.
Microorganisms such as Pseudomonas, Klebsiella, Staphylococcus, and Bacillus species have been reported to degrade and utilize fatty acids. arcjournals.org Studies on the enzymatic synthesis of related compounds, such as butylglucoside linoleate (B1235992), have utilized lipases from Candida antarctica and Rhizomucor miehei, indicating the broad applicability of these enzymes in transforming linoleic acid esters. dss.go.thnih.gov Halophilic lipases from organisms like Marinobacter litoralis have also shown potential for the biosynthesis of butyl esters from fatty acids, suggesting their role in the reverse reaction of hydrolysis under specific conditions. nih.gov
The degradation of unsaturated fatty acids like oleate (B1233923) (which is structurally similar to linoleate) has been studied in anaerobic microbial communities. nih.govresearchgate.net These studies identified bacteria from the families Syntrophomonadaceae and Syntrophobacteraceae as being involved in the breakdown of long-chain fatty acids. nih.govresearchgate.net The degradation process in these anaerobic environments can lead to the production of acetate (B1210297) and, in some cases, methane. nih.govresearchgate.net
Table 1: Key Enzymes and Microbial Genera in the Biodegradation of Fatty Acid Esters
| Enzyme/Microorganism | Role in Biodegradation |
| Lipases/Esterases | Hydrolysis of the ester bond to release fatty acid and alcohol. |
| Pseudomonas sp. | Degradation and utilization of fatty acids. arcjournals.org |
| Klebsiella sp. | Degradation and utilization of fatty acids. arcjournals.org |
| Staphylococcus sp. | Degradation and utilization of fatty acids. arcjournals.org |
| Bacillus sp. | Degradation and utilization of fatty acids. arcjournals.org |
| Syntrophomonadaceae | Anaerobic degradation of long-chain fatty acids. nih.govresearchgate.net |
| Syntrophobacteraceae | Anaerobic degradation of long-chain fatty acids. nih.govresearchgate.net |
Following administration to non-human organisms, this compound would likely undergo hydrolysis in tissues with significant lipase (B570770) activity, such as the intestine, liver, and pancreas. nih.gov The resulting linoleic acid, being an essential fatty acid, would be incorporated into various lipid pools, including triglycerides and phospholipids, and distributed throughout the body for use in cell membrane structure, energy storage, and as a precursor for signaling molecules.
Studies on the ecotoxicological effects of metals on earthworms (Lumbricidae) have utilized fatty acid profiles as biomarkers. mdpi.com These studies indicate that environmental stressors can alter the lipid metabolism and fatty acid composition in these organisms, suggesting that exogenous fatty acids and their esters can be taken up and metabolized. mdpi.com
Environmental Degradation and Persistence of this compound
The environmental fate of this compound is characterized by its ready biodegradability, a common feature of fatty acid esters. Its persistence in the environment is generally low due to the widespread presence of microorganisms capable of degrading it.
Fatty acid esters are generally considered to be readily biodegradable in aquatic and terrestrial environments. epa.govepa.govsantos.com This is attributed to the susceptibility of the ester bond to hydrolysis, which is often the initial and rate-limiting step in their degradation. Once hydrolyzed, the resulting fatty acid and alcohol are typically rapidly mineralized by a wide range of microorganisms.
Studies on fatty acid methyl esters (FAMEs), which are structurally similar to butyl esters, have shown that they undergo relatively rapid auto-oxidation and hydrolysis in aqueous solutions. concawe.eu This can lead to the formation of free fatty acids and the corresponding alcohol, increasing the dissolved organic carbon in the water, which is then available for microbial degradation. concawe.eu
In soil and groundwater, the degradation of FAMEs can occur under both aerobic and anaerobic conditions. concawe.eu Under anaerobic conditions, the degradation can lead to the production of methane. concawe.eu The high adsorption potential of long-chain fatty acid esters suggests that soil and sediment are expected to be the primary environmental compartments for their distribution. santos.com
Table 2: Environmental Fate Characteristics of Fatty Acid Esters
| Environmental Compartment | Degradation Process | Key Factors |
| Aquatic | Hydrolysis, Microbial Degradation | Water solubility, temperature, pH, microbial population. |
| Soil/Sediment | Microbial Degradation (aerobic and anaerobic) | Adsorption to organic matter, microbial population, oxygen availability. santos.com |
| Groundwater | Anaerobic Biodegradation | Presence of electron acceptors, microbial consortia. concawe.eu |
The environmental persistence of this compound is influenced by several factors, including its physicochemical properties and environmental conditions.
Hydrolysis: The rate of hydrolysis of the ester bond is a critical factor. This can be influenced by pH, with both acidic and alkaline conditions potentially accelerating the process compared to neutral pH. Temperature also plays a role, with higher temperatures generally increasing the rate of hydrolysis.
Bioavailability: Due to its likely low water solubility and lipophilic nature, this compound is expected to have limited mobility in water and a tendency to partition to soil and sediment. santos.com This adsorption can reduce its bioavailability to microorganisms in the water column but increase its exposure to soil-dwelling microbes.
Oxygen Availability: The degradation of the linoleic acid component will proceed more rapidly under aerobic conditions via β-oxidation. In anaerobic environments, the degradation is slower and involves different microbial consortia. nih.govresearchgate.net
Microbial Populations: The presence of a diverse and adapted microbial community is essential for efficient biodegradation. Environments with a history of exposure to fats, oils, and other organic materials are likely to harbor microbial populations capable of rapidly degrading this compound.
The introduction of this compound into ecosystems is not expected to have significant long-term adverse effects due to its ready biodegradability. However, large spills or continuous releases could have transient localized impacts.
An influx of a readily biodegradable substance like this compound can lead to an increase in microbial activity, potentially causing a temporary depletion of dissolved oxygen in aquatic environments. This could negatively affect aquatic organisms with high oxygen demands.
Industrial and Biotechnological Applications of Butyl Octadeca 9,12 Dienoate
Role of Butyl octadeca-9,12-dienoate in Lubricant Formulations
This compound, also known as butyl linoleate (B1235992), is increasingly recognized for its beneficial properties in lubricant formulations. As a fatty acid ester derived from linoleic acid and butanol, it serves as a biolubricant base stock or additive, offering a renewable and biodegradable alternative to conventional mineral oil-based lubricants. Its molecular structure, characterized by a long hydrocarbon chain, imparts desirable lubricating properties, including good lubricity and a high viscosity index.
The presence of double bonds in the linoleic acid backbone of this compound allows for the formation of a thin, protective film on metal surfaces. This film effectively reduces friction and wear between moving parts, thereby extending the operational life of machinery. Research in the field of tribology is actively exploring the precise mechanisms by which this and similar esters contribute to boundary lubrication regimes, where the chemical and physical properties of the lubricant are paramount in preventing surface-to-surface contact.
The performance of this compound in lubricant formulations is often evaluated based on key parameters such as its kinematic viscosity, viscosity index, pour point, and oxidative stability. While specific data for the neat compound is not extensively available in public literature, its properties can be inferred from studies on similar fatty acid butyl esters. These esters generally exhibit favorable viscosity-temperature characteristics, making them suitable for applications across a range of operating temperatures.
| Property | Typical Range for Fatty Acid Butyl Esters | Significance in Lubrication |
| Kinematic Viscosity at 40°C | Varies | Influences film thickness and fluid friction. |
| Viscosity Index | High | Indicates a smaller change in viscosity with temperature fluctuations. |
| Pour Point | Low | Determines the lowest temperature at which the lubricant will flow. |
| Oxidative Stability | Moderate | Affects the lubricant's resistance to degradation at high temperatures. |
Integration and Performance in Biodiesel Production and Stability
This compound is a component of biodiesel, particularly when butanol is used as the alcohol in the transesterification of vegetable oils rich in linoleic acid, such as soybean or sunflower oil. The production of butyl esters of fatty acids (biodiesel) offers certain advantages over the more common methyl esters, including higher energy content, better lubricity, and improved cold flow properties.
Contributions to Oxidative Stability of Biodiesel
The oxidative stability of biodiesel is a critical parameter that affects its storage life and performance. Biodiesel containing unsaturated fatty acid esters, such as this compound with its two double bonds, is more susceptible to oxidation. The oxidation process can lead to the formation of gums and sediments that can clog fuel filters and injectors.
Evaluation as an Antioxidant Additive in Biodiesel
While this compound itself is an unsaturated ester, research into the modification of its structure or its use in conjunction with other compounds as an antioxidant system is an area of interest. The double bonds within its structure could potentially be functionalized to create derivatives with enhanced antioxidant properties.
Currently, the primary approach to improving the oxidative stability of biodiesel containing unsaturated esters like this compound is the addition of synthetic or natural antioxidants. Common antioxidants used in biodiesel include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (B1681946) (TBHQ).
| Antioxidant | Typical Dosage (ppm) | Effect on Oxidative Stability |
| Butylated Hydroxytoluene (BHT) | 200-1000 | Increases induction period |
| Butylated Hydroxyanisole (BHA) | 200-1000 | Improves storage stability |
| Tert-Butylhydroquinone (TBHQ) | 200-1000 | Highly effective in preventing oxidation |
Note: This table provides general information on common antioxidants used in biodiesel and does not represent a direct evaluation of this compound as an antioxidant.
Contributions to Green Chemistry and Sustainable Industrial Processes
The production and use of this compound align with several key principles of green chemistry. Its synthesis from renewable feedstocks, such as vegetable oils and bio-derived butanol, reduces the reliance on fossil fuels. The enzymatic synthesis of this ester, utilizing lipases as biocatalysts, offers a more environmentally friendly alternative to traditional chemical catalysis, as it can be carried out under milder reaction conditions with higher specificity and reduced waste generation.
The biodegradability of this compound is another significant environmental advantage, particularly in applications like lubricants where accidental release into the environment is a concern. Its decomposition into non-toxic substances minimizes its ecological footprint compared to mineral oil-based products.
Other Emerging Industrial Applications of this compound, including Plasticizers
Beyond its roles in lubricants and biodiesel, this compound is being explored for other industrial applications. Its ester structure and long hydrocarbon chain make it a potential candidate for use as a bio-based plasticizer. Plasticizers are additives that increase the flexibility and durability of polymers. The use of bio-based plasticizers is gaining traction as a safer and more sustainable alternative to traditional phthalate-based plasticizers, which have raised environmental and health concerns.
Further research is needed to fully evaluate the performance of this compound as a plasticizer in various polymer matrices and to determine its compatibility and efficiency in comparison to existing products.
Future Directions and Research Opportunities
Identification of Critical Research Gaps for Butyl octadeca-9,12-dienoate
Despite its straightforward structure, there are significant gaps in the scientific understanding of this compound. Addressing these is fundamental to any future development. The compound has been identified in natural sources such as the mushroom Paxillus involutus and the freshwater mussel Parreysia corrugata, yet its biological role in these organisms is unknown. nih.govjddtonline.info While one study has reported potential antileishmanial activity, a comprehensive screening of its pharmacological properties is conspicuously absent. researchgate.net
Key areas requiring immediate research include:
Pharmacological Profiling: A systematic evaluation of its biological activities is necessary. While related linoleic acid esters are known to possess anti-inflammatory properties, these have not been specifically investigated for the butyl ester. nih.gov Screening for antimicrobial, anti-inflammatory, and anticancer activities is a critical first step.
Toxicological Assessment: There is a notable lack of toxicological data for this compound. istas.net Comprehensive studies are required to determine its safety profile before it can be considered for applications in consumer products or pharmaceuticals.
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is entirely unknown. Understanding how the human body processes this compound is essential for evaluating its potential as a therapeutic agent or nutraceutical. Research on other fatty acid esters indicates that the ester form can influence bioavailability. nih.gov
Table 1: Identified Research Gaps for this compound
| Research Area | Specific Knowledge Gap | Rationale for Investigation |
|---|---|---|
| Pharmacology | Comprehensive biological activity profile | Limited data exists (e.g., antileishmanial activity), but broader screening is needed to uncover potential therapeutic uses. researchgate.net |
| Mechanism of action | Understanding how the compound exerts any identified biological effects is crucial for development. | |
| Toxicology | Acute and chronic toxicity data | Essential for establishing a safety profile for any potential application. |
| Genotoxicity and carcinogenicity | Standard assessments are required for compounds intended for human exposure. | |
| Pharmacokinetics | ADME Profile (Absorption, Distribution, Metabolism, Excretion) | Determines bioavailability and potential dosing regimens for therapeutic applications. nih.gov |
| Identification of metabolites | Understanding its metabolic fate is key to assessing both efficacy and potential toxicity. | |
| Natural Occurrence | Biological function in source organisms | Elucidating its role in organisms like Paxillus involutus could provide insights into its inherent properties. nih.gov |
Exploration of Novel Derivatization and Structural Modification Strategies
The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of novel derivatives with potentially enhanced or entirely new functionalities. The ester linkage and the two double bonds within the linoleic acid backbone are prime targets for chemical alteration.
Future research should focus on:
Synthesis of Bioactive Analogs: Studies have shown that creating different esters of 9,12-octadecadienoic acid, such as 3-nitrophenyl or 4-nitrophenyl esters, can yield compounds with significant antibacterial and antifungal properties. researchgate.net A similar strategy could be employed to synthesize a library of this compound analogs for bioactivity screening.
Modification of the Alkene Groups: The double bonds are susceptible to reactions like oxidation, epoxidation, and hydrogenation. An oxidized derivative of linoleic acid, 12,13-epoxy-9-keto-(10-trans)-octadecenoic acid (EKODE), has been shown to modulate steroid production in human adrenal cells. nih.gov Targeted modification of the double bonds in this compound could lead to new compounds with unique biological activities.
Enzymatic Synthesis of Structured Lipids: Lipase-catalyzed reactions can be used to incorporate this compound into more complex structured lipids. x-mol.net This could involve transesterification with other fatty acids or glycerol (B35011) to create novel triglycerides with specific physical or nutritional properties.
Table 2: Potential Derivatization and Modification Strategies
| Modification Site | Strategy | Potential Outcome | Reference Example |
|---|---|---|---|
| Ester Group | Transesterification with various alcohols/phenols | Creation of novel esters with altered polarity and bioactivity. | Synthesis of nitrophenyl esters of linoleic acid led to enhanced antimicrobial activity. researchgate.net |
| Double Bonds | Epoxidation/Oxidation | Generation of derivatives with potential endocrine-modulating or signaling functions. | Oxidized linoleic acid (EKODE) was found to stimulate dehydroepiandrosterone (B1670201) production. nih.gov |
| Hydrogenation (partial or full) | Production of esters with increased oxidative stability and altered physical properties (e.g., higher melting point). | General chemical principle for modifying unsaturated fats. | |
| Entire Molecule | Incorporation into structured lipids | Development of functional lipids for food, cosmetic, or pharmaceutical applications. | Enzymatic synthesis of structured lipids containing conjugated linoleic acid and butyric acid. x-mol.net |
Advancements in Biotechnological Production and Sustainable Sourcing of this compound
Developing green and sustainable methods for producing this compound is crucial for its potential commercialization. Biotechnological routes offer significant advantages over traditional chemical synthesis, including milder reaction conditions, higher specificity, and reduced environmental impact.
Promising research avenues include:
Microbial Synthesis: Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has enabled the production of various fatty acid esters. nih.gov These microbial platforms, which naturally produce fatty acid precursors, can be engineered to express wax ester synthases that catalyze the condensation of acyl-CoAs with alcohols. nih.gov By supplying butanol to the fermentation medium, these engineered microbes could be adapted to produce this compound directly from renewable feedstocks like glucose.
Enzymatic Esterification: The use of immobilized lipases is a well-established method for ester synthesis. Lipases from Candida antarctica (such as Novozym 435) and Rhizomucor miehei have been successfully used to catalyze the esterification of fatty acids with alcohols, including butanol, often achieving high conversion rates. nih.govnih.gov Optimizing this process for this compound in solvent-free systems would represent a highly efficient and environmentally friendly production method.
Sustainable Sourcing of Linoleic Acid: The primary precursor, linoleic acid, can be sustainably sourced. While abundant in vegetable oils like sunflower and soybean oil, it can also be isolated from industrial byproducts. zeroacre.com Crude tall oil, a byproduct of the kraft pulping process in the paper industry, is a rich, non-food source of fatty acids, including linoleic acid. mdpi.com Developing efficient enzymatic hydrolysis and purification techniques, such as urea (B33335) complex fractionation, can provide a sustainable and low-cost supply of high-purity linoleic acid. tandfonline.com
Table 3: Comparison of Production Strategies for this compound
| Production Method | Description | Advantages | Key Research Challenge |
|---|---|---|---|
| Chemical Synthesis | Esterification of linoleic acid with butanol using an acid catalyst. | Established, high-throughput. | Harsh reaction conditions, potential for side reactions, environmental concerns. |
| Enzymatic Synthesis | Lipase-catalyzed esterification of linoleic acid and butanol. nih.gov | High specificity, mild conditions, environmentally friendly, high purity of product. | Enzyme cost and stability, process optimization for high yields. |
| Microbial Fermentation | Engineered microbes produce the ester from simple sugars and butanol. nih.govnih.gov | Utilizes renewable feedstocks, potential for one-pot synthesis, scalable. | Achieving industrially relevant titers and yields, strain stability. |
Interdisciplinary Research Perspectives for Comprehensive Understanding of this compound
A comprehensive understanding of this compound can only be achieved through interdisciplinary collaboration. Its unique combination of a fatty acid and an alcohol moiety positions it as a candidate for research in diverse fields beyond biochemistry.
Future interdisciplinary research should explore:
Materials Science: Linoleic acid is a fundamental component of drying oils used in paints, varnishes, and inks, where its double bonds facilitate polymerization and film formation. nbinno.comnbinno.com The properties of this compound as a reactive diluent, monomer, or additive in polymer formulations are unknown. Its potential as a bio-based plasticizer for polymers like PVC, analogous to Butyl oleate (B1233923), warrants investigation. wikipedia.org
Food Science and Technology: Fatty acid esters can function as flavor compounds, emulsifiers, or lubricants in food systems. saapedia.org Research into the sensory properties (taste and aroma), oxidative stability, and emulsifying capabilities of this compound could uncover novel applications in the food industry.
Environmental Science: As a bio-based fatty acid ester, the compound is expected to be biodegradable. This opens up possibilities for its use as a green solvent, a component in biolubricants, or an agricultural adjuvant. saapedia.org Studies on its biodegradability and ecotoxicity are needed to validate these potential environmental applications.
Table 4: Interdisciplinary Research Opportunities
| Field | Research Question | Potential Application |
|---|---|---|
| Materials Science | Can it act as a monomer or a bio-plasticizer in polymer synthesis? wikipedia.org | Development of new bio-based polymers, resins, and coatings. nbinno.com |
| Food Science | What are its sensory properties and how does it behave in food matrices (e.g., oxidative stability)? | Use as a novel food flavoring, emulsifier, or functional ingredient. |
| Pharmacology | Can it serve as a pro-drug for linoleic acid or exert its own therapeutic effects? | Development of new therapeutic agents for inflammatory or infectious diseases. researchgate.netnih.gov |
| Environmental Science | What is its rate of biodegradation and its environmental fate? | Application as a green solvent, biolubricant, or eco-friendly agricultural chemical. saapedia.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for butyl octadeca-9,12-dienoate, and what factors influence reaction efficiency?
- Answer : this compound is synthesized via esterification of linoleic acid (or its derivatives) with butanol. Acid catalysts like sulfuric acid (H₂SO₄) are commonly used to accelerate the reaction. Key factors include:
- Molar ratio : Excess alcohol drives esterification equilibrium toward product formation.
- Temperature : Elevated temperatures (70–100°C) improve reaction kinetics.
- Catalyst purity : Contaminants may lead to side reactions or reduced yields.
- Purification : Liquid-liquid extraction or column chromatography removes unreacted acids/alcohols .
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
- Answer :
- GC-MS : Retention time (~6–8 min for methyl analogs) and fragmentation patterns (e.g., m/z 294.47 for molecular ion [M⁺]) confirm identity .
- ¹H NMR : Key signals include allylic protons (δ 2.76–2.82 ppm, double bonds at C9 and C12) and ester methylene groups (δ 4.05–4.20 ppm) .
- FT-IR : Ester carbonyl stretch (~1740 cm⁻¹) and C-O-C vibrations (~1170 cm⁻¹) .
Q. What are the solubility properties of this compound in common laboratory solvents, and how does this impact experimental design?
- Answer : The compound is insoluble in water but miscible with nonpolar solvents (e.g., hexane, chloroform) and moderately soluble in ethanol. This affects:
- Reaction medium selection : Polar aprotic solvents (e.g., DMF) may require phase-transfer catalysts.
- Extraction protocols : Use of dichloromethane or ethyl acetate for partitioning .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data when identifying stereoisomers of octadeca-9,12-dienoate esters?
- Answer :
- Chiral chromatography : Use chiral columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to separate Z/E isomers.
- 2D NMR (NOESY) : Detect spatial proximity of protons near double bonds to confirm cis (9Z,12Z) vs. trans (9E,12E) configurations .
- Reference standards : Compare with authenticated samples (e.g., cholesteryl linoleate, a (9Z,12Z)-isomer) .
Q. What challenges arise in optimizing the synthesis yield of this compound, and what methodological adjustments can improve outcomes?
- Answer :
- Side reactions : Hydrolysis of esters under acidic conditions can reduce yields. Use anhydrous solvents and inert atmospheres.
- Catalyst optimization : Replace H₂SO₄ with immobilized lipases (e.g., Candida antarctica lipase B) for enantioselective esterification, achieving >80% yields .
- Reaction monitoring : In-line FT-IR tracks ester carbonyl formation to terminate reactions at peak conversion .
Q. In thermal degradation studies, how does the presence of this compound influence product profiles, and what analytical approaches are critical for tracking decomposition?
- Answer :
- Pyrolysis products : Thermal cleavage at double bonds generates aldehydes (e.g., hexanal) and short-chain esters. Use pyrolysis-GC-MS to identify fragments like m/z 85 (C₅H₉O⁺) .
- Kinetic studies : Thermogravimetric analysis (TGA) quantifies degradation rates under controlled temperatures (e.g., 200–400°C) .
Q. How can this compound be utilized as a biomarker in lipid metabolism studies, and what experimental protocols ensure accurate quantification?
- Answer :
- Sample preparation : Lipid extraction via Folch method (chloroform/methanol 2:1) followed by derivatization (e.g., silylation) for GC-MS compatibility .
- Quantitative analysis : Internal standards (e.g., deuterated linoleate esters) correct for matrix effects. Calibration curves with R² > 0.99 ensure precision .
- Biological relevance : Correlate tissue concentrations with oxidative stress markers (e.g., malondialdehyde) in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
